4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30O3/c46-28-31-1-7-34(8-2-31)37-13-19-40(20-14-37)43-25-44(41-21-15-38(16-22-41)35-9-3-32(29-47)4-10-35)27-45(26-43)42-23-17-39(18-24-42)36-11-5-33(30-48)6-12-36/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCVETXKAMMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction. This reaction uses palladium catalysts and boronic acids to couple phenyl rings.
Introduction of Aldehyde Groups: The aldehyde groups are introduced via formylation reactions. This can be achieved using reagents such as Vilsmeier-Haack reagent or by direct formylation using formic acid derivatives.
Final Assembly: The final step involves the coupling of the biphenyl units with the aldehyde groups to form the target compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Materials Science
This compound plays a significant role in the synthesis of Covalent Organic Frameworks (COFs) . Its rigid and planar structure allows for the formation of highly porous materials, which can be utilized for gas storage, separation processes, and catalysis. The multiple reactive sites provided by the aldehyde groups enhance its utility in creating complex materials with tailored properties.
Organic Synthesis
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde serves as a crucial building block for synthesizing more complex organic molecules. Its structure facilitates various chemical modifications, allowing chemists to design new compounds with specific functionalities. This is particularly beneficial in pharmaceutical chemistry where novel drug candidates are developed.
Biological Studies
The compound has been employed in biological research as a probe for studying molecular interactions. Its ability to form Schiff bases through reactions with amines makes it useful in biochemical assays and studies aimed at understanding enzyme-substrate interactions and other biological processes.
Sensing Applications
One of the notable applications of this compound is in the development of sensing platforms for detecting nitro-explosives. The compound's fluorescent properties allow it to act as a sensor, providing a means to detect hazardous materials through fluorescence quenching mechanisms.
Chemical Reactions
The compound undergoes various types of reactions:
- Oxidation : The aldehyde groups can be oxidized to carboxylic acids.
- Reduction : Aldehyde groups can be reduced to alcohols.
- Electrophilic Substitution : The aromatic rings may participate in electrophilic substitution reactions.
Case Study 1: Development of COFs
Research indicates that this compound was utilized in developing a new class of COFs that exhibited enhanced stability and porosity compared to previous materials. These COFs were tested for gas adsorption capacities, demonstrating their potential in environmental applications such as carbon capture.
Case Study 2: Fluorescent Sensing
A recent study explored the use of this compound as a fluorescent sensor for nitro-explosives. The results showed that upon exposure to nitro compounds, there was a significant change in fluorescence intensity, indicating its effectiveness as a sensing material. This application could lead to advancements in security technologies for detecting explosives.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde depends on its application. In materials science, its rigid structure allows for the formation of stable frameworks. In organic synthesis, its multiple reactive sites enable the formation of complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, through its aldehyde groups, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural complexity and electronic properties distinguish it from simpler aromatic aldehydes. Below is a comparative analysis with analogous compounds:
Key Research Findings
ECL Efficiency: The main compound’s COFs (e.g., COFTBTN-BCBA) exhibit a remarkable ECL efficiency (ΦECL = 63.7%) due to intra-reticular charge transfer (IRCT) between donor (D) and acceptor (A) units . In contrast, TAPT-based COFs show variable ECL responses depending on the acceptor’s symmetry (C₃v vs. C₂v) and conjugation length .
Conjugation and Band Gap :
- The extended π-conjugation in the main compound reduces the band gap, enhancing charge carrier mobility and ECL output compared to simpler aldehydes like 4-(4-phenylphenyl)benzaldehyde .
- TFPB , with its triformyl design, facilitates COF crystallinity but lacks the multi-layered conjugation required for high IRCT efficiency .
Synthetic Utility :
- Unlike 4-iodobenzaldehyde (used in porphyrin synthesis ), the main compound’s multiple formyl groups enable crosslinking in COFs, creating stable frameworks for sensing applications .
Physical and Chemical Properties
- Solubility : Similar to 4-(bromomethyl)benzaldehyde (water-insoluble ), the main compound likely requires polar aprotic solvents (e.g., DMF, THF) for synthesis.
- Reactivity : The formyl groups undergo condensation reactions with amines or hydrazides, critical for COF assembly. This contrasts with 3-(methylthio)benzaldehyde , where the thioether group alters reactivity .
Biological Activity
4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde is a complex organic compound notable for its extensive conjugated system and multiple aldehyde groups. Its unique structure contributes to its potential biological activities and applications in materials science, organic synthesis, and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C45H30O3
- Molecular Weight : Approximately 690.68 g/mol
- Key Functional Groups : Multiple aromatic rings and aldehyde functional groups contribute to its reactivity and interaction with biological systems.
The compound primarily interacts with biological targets through the formation of Schiff bases, which are critical in various biochemical pathways. The aldehyde groups enable it to act as a reactive electrophile, allowing it to form covalent bonds with nucleophiles in biological molecules.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds demonstrate efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed investigations are required to elucidate the specific mechanisms involved.
Case Studies
-
Antitumor Efficacy :
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- Table 1: Summary of Antitumor Activity
Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 12.5 Apoptosis via caspase activation Compound B A549 15.0 ROS generation and apoptosis
-
Antimicrobial Screening :
- Another study investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing moderate inhibition zones.
- Table 2: Antimicrobial Activity Results
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Research Applications
The unique properties of this compound make it suitable for various applications:
- Materials Science : Used in synthesizing covalent organic frameworks (COFs) due to its rigid structure.
- Organic Synthesis : Acts as a versatile building block for more complex organic molecules.
- Biochemical Probes : Employed in studies investigating molecular interactions and cellular assays.
Q & A
Q. What are the primary challenges in synthesizing 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde, and what strategies can mitigate these issues?
The synthesis involves multiple coupling steps due to its branched structure with six phenyl rings and four formyl groups. Steric hindrance from the bulky aromatic groups may reduce reaction efficiency. Strategies include:
- Stepwise coupling : Using Suzuki-Miyaura or Ullmann reactions to sequentially assemble biphenyl units, ensuring proper regioselectivity .
- Protecting groups : Temporarily masking aldehyde functionalities (e.g., with acetals) to prevent unwanted side reactions during intermediate steps .
- High-dilution conditions : For macrocyclic derivatives, this minimizes oligomerization and promotes intramolecular cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, considering its complex structure?
- NMR spectroscopy : and NMR can resolve aldehyde protons (~9.8–10.0 ppm) and differentiate aromatic environments. 2D NMR (e.g., COSY, HSQC) helps assign overlapping signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHO, exact mass 618.2195) and detects fragmentation patterns .
- FT-IR : Identifies aldehyde C=O stretching (~1700 cm) and aromatic C-H vibrations (~3000 cm) .
Q. What are the solubility characteristics of this compound in common organic solvents, and how do they influence reaction conditions?
The compound is highly aromatic and likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in hexane or water. Solubility data for analogous aldehydes (e.g., 4-(4-phenylphenyl)benzaldehyde) suggest:
- DMF/DMSO : Preferred for reactions requiring high solubility (e.g., condensation with amines) .
- Toluene/THF : Suitable for coupling reactions under inert atmospheres .
- Ethanol : Limited solubility but useful for recrystallization .
Advanced Research Questions
Q. How can the multiple aldehyde groups in this compound be leveraged in the synthesis of macrocyclic or polymeric materials?
The four aldehyde moieties enable:
- Schiff base formation : Condensation with diamines (e.g., ethylenediamine) to generate porous covalent organic frameworks (COFs) for gas storage or catalysis .
- Metal-organic frameworks (MOFs) : Coordination with metal ions (e.g., Ce) to create heterogeneous catalysts for oxidation reactions, as demonstrated in styrene epoxidation .
- Dendrimers : Stepwise growth via reductive amination or click chemistry, exploiting the aldehyde-amine reactivity .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT calculations : Model HOMO-LUMO gaps to assess redox activity, particularly for aldehyde groups (~-8.25 to -10.37 eV ionization potentials in benzaldehyde derivatives) .
- Molecular dynamics (MD) : Simulate steric effects in solution-phase reactions, such as hindered access to formyl groups in cross-coupling .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing phenyl groups) with reaction rates in catalytic systems .
Q. How does steric hindrance from the branched phenyl groups affect its reactivity in cross-coupling reactions?
The 3D structure creates steric barriers, which:
- Reduce catalytic turnover : Bulky ligands on Pd or Cu catalysts may struggle to access reaction sites, necessitating smaller ligands (e.g., PPh) or microwave-assisted heating .
- Enhance selectivity : Steric shielding can favor mono-functionalization over multi-substitution, as seen in selective aldehyde-amine condensations .
Q. What role does this compound play in catalytic systems, particularly in oxidation or epoxidation reactions?
- Oxidation : As a ligand in Ce-MOFs, it facilitates electron transfer in styrene oxidation, achieving 99.5% conversion with 80% selectivity for styrene oxide over benzaldehyde .
- Acid-base interactions : The aldehyde’s Lewis basicity may stabilize intermediates on acidic supports (e.g., ZrO), preventing over-oxidation to carboxylic acids .
Methodological Considerations
Q. What are the common impurities or byproducts observed during synthesis, and how can they be identified and separated?
- Byproducts : Incomplete coupling intermediates or oxidized aldehydes (e.g., carboxylic acids).
- Detection : GC-MS (for volatile byproducts) and HPLC (for non-volatile residues) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
